tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity. The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group, which provides steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
Uniqueness
Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a tert-butyl ester group. This structure provides both stability and reactivity, making it a valuable compound in various fields of research.
Properties
CAS No. |
1420813-55-3 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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